2-(1-cyclobutyl-1H-pyrazol-4-yl)ethan-1-amine
Beschreibung
2-(1-Cyclobutyl-1H-pyrazol-4-yl)ethan-1-amine is a heterocyclic amine featuring a pyrazole core substituted at the N1 position with a cyclobutyl group and at the C4 position with an ethanamine side chain. Its molecular formula is C₉H₁₅N₃, with a molecular weight of 165.25 g/mol. The cyclobutyl group introduces moderate ring strain compared to smaller cyclic substituents, while the ethanamine chain enhances molecular flexibility.
Eigenschaften
IUPAC Name |
2-(1-cyclobutylpyrazol-4-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3/c10-5-4-8-6-11-12(7-8)9-2-1-3-9/h6-7,9H,1-5,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MADYZXUWMORLKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2C=C(C=N2)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
Overview
2-(1-cyclobutyl-1H-pyrazol-4-yl)ethan-1-amine, also known as 1-(1-cyclobutyl-1H-pyrazol-4-yl)ethan-1-amine, is a chemical compound characterized by its unique structure, which includes a cyclobutyl group attached to a pyrazole ring. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.
- Molecular Formula : C9H14N2
- CAS Number : 1781159-65-6
- IUPAC Name : 1-(1-cyclobutylpyrazol-4-yl)ethanamine
Biological Activity
Research indicates that this compound exhibits various biological activities, including:
Antimicrobial Properties
Studies have shown that this compound possesses antimicrobial effects against a range of pathogens. Its mechanism of action may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways in microorganisms.
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. It appears to modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines or enzymes involved in the inflammatory response.
Enzyme Inhibition
Preliminary studies suggest that this compound may act as an inhibitor of certain enzymes, including acetylcholinesterase. This inhibition could have implications for neurological disorders and cognitive enhancement therapies.
Case Study 1: Antimicrobial Activity
A study conducted by Varadaraju et al. (2013) evaluated the antimicrobial efficacy of various pyrazole derivatives, including this compound. The results indicated significant activity against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics.
Case Study 2: Anti-inflammatory Mechanism
In a study published in Journal of Medicinal Chemistry, researchers explored the anti-inflammatory effects of several pyrazole derivatives. They found that this compound significantly reduced the production of TNF-alpha and IL-6 in vitro, highlighting its potential therapeutic application in treating inflammatory diseases .
The biological activity of this compound is likely mediated through its interaction with specific molecular targets:
Enzyme Binding : The compound may bind to active sites on enzymes, altering their function. For instance, its inhibitory effect on acetylcholinesterase suggests it could be beneficial in treating conditions like Alzheimer's disease.
Receptor Modulation : It may also interact with various receptors involved in inflammation and pain pathways, leading to reduced symptoms associated with these conditions.
Comparison with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 1-(1-cyclopropylpyrazol-4-yl)ethanamine | Cyclopropyl | Moderate antimicrobial activity |
| 1-(1-cyclopentylpyrazol-4-yl)ethanamine | Cyclopentyl | Strong anti-inflammatory effects |
| 1-(1-cyclohexylpyrazol-4-yl)ethanamine | Cyclohexyl | Low enzyme inhibition |
This table illustrates how variations in the cycloalkane group can influence the biological activities of pyrazole derivatives.
Vergleich Mit ähnlichen Verbindungen
Comparative Analysis with Structurally Similar Compounds
Core Heterocycle and Electronic Effects
- Pyrazole vs. Imidazole Derivatives: The target compound’s pyrazole core (two non-adjacent nitrogen atoms) contrasts with imidazole derivatives like 2-(1-Methyl-1H-imidazol-4-yl)ethan-1-amine (), which has two adjacent nitrogens. Imidazoles are more basic due to aromatic stabilization of the protonated form, making them prevalent in bioactive molecules (e.g., histamine metabolites). Pyrazoles, with reduced basicity, are often favored for their metabolic stability in drug design .
Substituent Effects and Physicochemical Properties
Table 1: Key Physicochemical Comparisons
Vorbereitungsmethoden
Key Steps:
- Starting Material: Optically pure pyrrolidines bearing substituents at specific positions.
- Ring Contraction: Using radical initiators or thermal conditions to induce contraction, forming cyclobutane rings with controlled stereochemistry.
- Mechanism: Involves a 1,4-biradical intermediate generated via nitrogen extrusion, which undergoes rapid C–C bond formation to produce the cyclobutane ring.
Research Findings:
- Radical trapping experiments confirmed the involvement of a radical pathway , with the formation of cyclobutane products in high stereocontrol (>20:1 dr, >97% ee).
- The process preserves stereochemical information, enabling enantioselective synthesis of cyclobutane derivatives, which are key intermediates for subsequent pyrazole formation.
Data Table: Synthesis Parameters for Cyclobutane Intermediates
| Step | Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|
| Ring contraction | Pyrrolidine derivatives | Thermal or radical initiation | 25-39% | Stereoselective, radical pathway |
| Radical trapping | TEMPO, anthracene | Radical scavengers | Suppressed formation | Confirms radical mechanism |
Electrophilic Amination and Pyrazole Ring Construction
The direct electrophilic amination of suitable precursors, such as hydrazines or amino derivatives, followed by cyclocondensation with diketones, is a prevalent route to pyrazoles bearing cyclobutyl groups.
Methodology:
- Step 1: Preparation of N-aminated pyrrolidines or hydrazine derivatives.
- Step 2: Treatment with electrophilic amination reagents such as O-(4-nitrobenzoyl)hydroxylamine , which facilitates N-alkylation or N-substitution .
- Step 3: Cyclocondensation with diketones (e.g., 2,4-pentanedione) under reflux in polar aprotic solvents like DMF at elevated temperatures (~85°C).
Research Findings:
Data Table: Pyrazole Synthesis via Cyclocondensation
| Reagents | Solvent | Temperature | Time | Yield | Notes |
|---|---|---|---|---|---|
| Hydrazine derivatives + diketones | DMF | 85°C | 1.5-2 h | 38-44% | N-alkylation and cyclization |
Nucleophilic Substitution on Preformed Pyrazoles
An alternative approach involves nucleophilic substitution on preformed pyrazole rings with cyclobutyl-containing nucleophiles.
Procedure:
- Preparation of pyrazole core via established methods (e.g., condensation of hydrazines with β-dicarbonyl compounds).
- Substitution: Reaction of the pyrazole with cyclobutyl-containing nucleophiles or halogenated cyclobutane derivatives under basic conditions to attach the cyclobutyl group at the 4-position.
Research Insights:
- This method is less common due to regioselectivity challenges but can be effective with activated halides or via transition-metal catalysis.
Final Functionalization to Ethan-1-amine
The last step involves converting the pyrazole derivative into the ethan-1-amine moiety:
- Reductive amination of aldehyde or ketone intermediates bearing the pyrazole ring.
- Direct nucleophilic substitution on activated intermediates to introduce the amino group at the appropriate position.
Summary of Preparation Pathways
Q & A
Q. What are the established synthetic routes for 2-(1-cyclobutyl-1H-pyrazol-4-yl)ethan-1-amine, and what intermediates are critical for its preparation?
The compound can be synthesized via alkylation of pyrazole derivatives with cyclobutyl-containing amines. A common approach involves reacting 1H-pyrazole-4-carbaldehyde with cyclobutylamine under reductive amination conditions, using sodium cyanoborohydride or similar reducing agents in anhydrous solvents like tetrahydrofuran (THF) . Key intermediates include hydrazones formed during condensation, which undergo rearrangement to yield the amine. Purification typically employs chromatography or recrystallization to achieve >95% purity .
Q. Which spectroscopic and analytical methods are essential for characterizing this compound?
Structural confirmation requires:
- NMR spectroscopy : H and C NMR to identify cyclobutyl protons (δ 1.8–2.5 ppm) and pyrazole ring carbons (δ 140–150 ppm) .
- Mass spectrometry : HRMS (ESI) to verify molecular weight (e.g., [M+H]+ at m/z 206.14) .
- IR spectroscopy : Peaks at ~3300 cm (N-H stretch) and ~1600 cm (C=N/C=C pyrazole) .
Q. What preliminary biological activities have been reported for structurally similar pyrazole derivatives?
Analogous compounds exhibit antimicrobial (MIC 2–8 µg/mL against S. aureus) and anticancer activity (IC 10–50 µM in HeLa cells) via interactions with enzymes like cyclooxygenase-2 or kinases. The cyclobutyl group may enhance lipophilicity, improving membrane permeability .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound?
- Solvent selection : Anhydrous DMF or THF minimizes side reactions .
- Temperature control : Maintaining 0–5°C during amine coupling prevents decomposition .
- Catalysts : Copper(I) bromide or cesium carbonate enhances coupling efficiency in heterocyclic systems .
- Yield challenges : Low yields (e.g., 17.9% in similar syntheses ) may arise from steric hindrance; microwave-assisted synthesis or flow reactors can improve efficiency .
Q. How do contradictory data on biological activity across studies inform structure-activity relationship (SAR) analysis?
Discrepancies in IC values for analogs may reflect substituent effects. For example:
- Ethyl vs. cyclobutyl substituents : Cyclobutyl derivatives show 3–5x higher potency in kinase inhibition due to improved hydrophobic interactions .
- Amine chain length : Longer chains (e.g., butyl vs. ethyl) reduce solubility but increase target affinity .
Q. What computational and experimental strategies elucidate the compound’s mechanism of action?
- Molecular docking : Predict binding to ATP pockets in kinases (e.g., JAK2) with binding energies ≤ -8.5 kcal/mol .
- Isothermal titration calorimetry (ITC) : Quantifies binding constants (K ~ 1–10 µM) .
- Metabolic stability assays : Liver microsome studies (e.g., t > 60 min) assess pharmacokinetic potential .
Q. What advanced purification techniques address challenges in isolating high-purity samples?
- Preparative HPLC : Achieves >99% purity using C18 columns with acetonitrile/water gradients .
- Chiral separation : Cyclodextrin-based columns resolve enantiomers if stereocenters are present .
Q. How do substituents on the pyrazole ring influence electronic properties and reactivity?
- Electron-withdrawing groups (e.g., CF) : Increase electrophilicity at the pyrazole C4 position, facilitating nucleophilic substitutions .
- Cyclobutyl vs. ethyl groups : Cyclobutyl’s ring strain enhances reactivity in SN2 reactions (e.g., 2x faster alkylation rates) .
Methodological Considerations
- Data validation : Cross-reference NMR shifts with PubChem datasets to confirm structural assignments.
- Biological assays : Use standardized protocols (e.g., CLSI guidelines for antimicrobial testing) to ensure reproducibility .
- Synthetic scalability : Transition from batch to flow chemistry reduces reaction times by 40–60% .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
